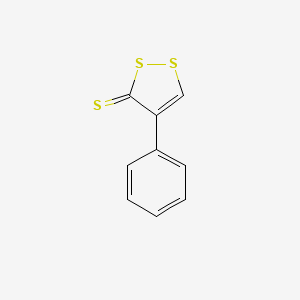

4-Phenyl-3H-1,2-dithiole-3-thione

Description

The compound 4-Phenyl-3H-1,2-dithiole-3-thione is a member of the dithiolethione family, a class of organosulfur compounds characterized by a 3H-1,2-dithiole-3-thione core structure. nih.gov The presence of a phenyl group at the 4-position distinguishes this particular derivative. Research into this compound is multifaceted, touching upon its synthesis, chemical reactivity, and potential applications stemming from the inherent properties of the dithiolethione pharmacophore.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyldithiole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPKVVDYQDZSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041526 | |

| Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-37-8 | |

| Record name | 3H-1,2-Dithiole-3-thione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1,2-dithiole-3-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6RB477R5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenyl 3h 1,2 Dithiole 3 Thione and Its Derivatives

General Synthetic Strategies for 3H-1,2-Dithiole-3-thiones

The formation of the 3H-1,2-dithiole-3-thione core can be achieved through several general methodologies, which primarily involve the introduction of sulfur atoms into a suitable organic precursor followed by cyclization. These methods, however, can sometimes be limited by harsh reaction conditions or low yields. mdpi.com

A predominant strategy for synthesizing 3H-1,2-dithiole-3-thiones involves the sulfuration of various open-chain precursors. mdpi.comresearchgate.net The choice of the starting material and sulfurating agent is crucial and dictates the substitution pattern of the final heterocyclic product.

From 3-Oxoesters: The sulfuration of 3-oxoesters is a widely employed and classical method. mdpi.comresearchgate.net This reaction often utilizes a mixture of Lawesson's reagent and elemental sulfur, typically in a high-boiling solvent like toluene, to produce the corresponding 3H-1,2-dithiole-3-thiones in high yields. mdpi.com Phosphorus pentasulfide (P₄S₁₀) is another common sulfurating agent for this transformation. researchgate.net

From Alkynes: Terminal alkynes serve as versatile starting materials for the synthesis of 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones. mdpi.com The process involves a one-pot reaction where the alkyne is first deprotonated, then treated with carbon disulfide to form an alkynyldithiocarboxylate intermediate. Subsequent reaction with elemental sulfur leads to the desired dithiolethione product after an acidic workup. mdpi.com

From Isopropenyl Derivatives: The dehydrogenation and sulfuration of compounds containing an isopropenyl or isopropyl group is a long-standing method. mdpi.com This reaction is typically carried out at high temperatures (e.g., 180 °C) using elemental sulfur. For instance, an isopropenylphenyl carbamate (B1207046) can be converted to the corresponding aminophenyl-3H-1,2-dithiole-3-thione, demonstrating simultaneous dithiolethione ring formation and deprotection. mdpi.com

From Dithiolmalonic Esters and Related Compounds: Dialkyl malonates can be converted into 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones by reacting them with a mixture of elemental sulfur and P₂S₅ in refluxing xylene. mdpi.com This reaction often requires a catalyst, such as a mixture of 2-mercaptobenzothiazole (B37678) and zinc oxide. mdpi.com Similarly, α-enolic dithioesters or dithioic acids are effective precursors for the synthesis of the dithiolethione ring system. mdpi.comresearchgate.net

Ring-closing reactions are fundamental to the formation of the 1,2-dithiole-3-thione heterocycle. These pathways often occur in situ during the sulfuration processes described above. For example, the reaction of terminal alkynes with carbon disulfide and elemental sulfur involves the formation of an open-chain dithiocarboxylate which then undergoes an intramolecular cyclization with sulfur incorporation to form the stable five-membered ring. mdpi.com

In other strategies, such as the synthesis of fused systems like dithiolo[3,4-b]pyridines, the ring closure is a key step. This can involve a Michael addition followed by an oxidative heterocyclization, where an oxidant (like atmospheric oxygen) is crucial for the successful formation of the dithiole ring fused to the pyridine (B92270) core. mdpi.com

Specific Synthetic Routes to 4-Phenyl-3H-1,2-dithiole-3-thione

While general methods can be adapted, specific routes have been developed for the efficient synthesis of this compound, leveraging the reactivity of aromatic precursors.

A common and direct method for synthesizing aryl-substituted dithiolethiones involves heating an appropriate aromatic precursor with elemental sulfur. researchgate.net For example, the reaction of anethole (B165797), which possesses a propenylphenyl structure, with elemental sulfur is a known route for producing dithiolethiones. researchgate.net This type of reaction relies on the ability of elemental sulfur to act as both a dehydrogenating and sulfurating agent at elevated temperatures, leading to the formation of the thermodynamically stable aromatic heterocyclic system.

Synthesis of Key Analogs and Functionalized Derivatives of this compound

The this compound scaffold can be used as a building block for creating more complex, functionalized heterocyclic systems. These reactions often involve the transformation of the dithiolethione ring or its substituents.

The reactivity of the 1,2-dithiole-3-thione core allows for its annulation to other heterocyclic rings, leading to novel fused systems with potential applications.

Dithiolo[3,4-b]pyridines: These fused systems can be synthesized through multi-component reactions. One approach involves the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides in the presence of a base like morpholine. mdpi.com The reaction proceeds via a presumed Michael addition followed by an oxidative heterocyclization to form the dithiolo[3,4-b]pyridine core. mdpi.com Another route uses the reaction of arylmethylidenemalononitriles with dithiomalonic acid dianilide to yield 6-amino-4-aryl-7-phenyl-3-(phenylamino)-4,7-dihydro-3Н- mdpi.comnih.govdithiolo[3,4-b]pyridine-5-carbonitriles. researchgate.net

Thiopyran Derivatives: Ring transformation reactions of 3H-1,2-dithiole-3-thiones can lead to various other heterocyclic systems, including thiopyrans. These transformations can occur through reactions like 1,3-dipolar cycloadditions or the replacement of sulfur atoms within the ring. mdpi.comnih.gov For example, the reaction of 4-phenyl-1,2-dithiole-3-thione with α,β-unsaturated nitriles can lead to ring-opening and subsequent ring-closure to form different heterocyclic structures. mdpi.com

Formation of Bis-Dithiolethione Compounds

The formation of bis-dithiolethione compounds, which feature two interconnected dithiolethione units, represents an intriguing synthetic challenge. These molecules are of interest for their unique electronic and material properties. While direct coupling of this compound is not extensively documented, related reactions within the 3H-1,2-dithiole-3-thione family provide insight into potential synthetic routes.

One notable example is the unexpected formation of 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) from the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium isocyanate. researchgate.net This suggests that under certain conditions, a sulfur bridge can link two dithiolethione rings. The structure of this compound was confirmed through various spectroscopic methods, including high-resolution mass spectrometry and ¹³C NMR. researchgate.net

Another approach to creating larger, conjugated systems involves the transformation of the thiocarbonyl group. For instance, the Barton-Kellogg olefination reaction can be used to convert the thiocarbonyl group of a dithiolethione into a carbon-carbon double bond, allowing for the linkage of the dithiole moiety to other chemical structures. researchgate.net While not strictly forming a bis-dithiolethione, this method provides a pathway to dimeric and polymeric materials derived from the dithiolethione core.

The table below summarizes a known synthetic approach for a bis-dithiolethione compound, which could potentially be adapted for this compound.

| Starting Material | Reagent | Product | Reference |

| 4,5-dichloro-3H-1,2-dithiole-3-thione | Potassium isocyanate | 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) | researchgate.net |

Further research is needed to explore the direct coupling of this compound to form true bis-dithiolethione structures and to fully characterize the properties of these novel compounds.

Development of Bio-Conjugates and Hybrid Molecules

The development of bio-conjugates and hybrid molecules incorporating the this compound moiety is a promising strategy for creating new therapeutic agents and research tools. The dithiolethione core can be attached to various biomolecules, such as sugars, peptides, or other pharmacologically active compounds, to enhance their biological activity, improve their pharmacokinetic properties, or target specific cells or tissues.

The synthesis of such conjugates often involves the reaction of a functionalized dithiolethione with a biomolecule. For example, an amino-functionalized derivative, such as 5-(4-aminophenyl)-3H-1,2-dithiole-3-thione (ADT-NH2), can be prepared and then coupled to other molecules. mdpi.com The amino group provides a convenient handle for forming amide bonds or other stable linkages.

General strategies for creating bio-conjugates with thione-containing heterocycles often involve the reaction of the thione with an electrophile. For instance, the synthesis of D-glucopyranosyl-1,2,4-triazole-3-thione derivatives has been achieved by reacting a triazole-thione with an acetylated glucopyranosyl bromide. nih.gov A similar approach could potentially be applied to this compound to create glycosylated derivatives.

The concept of hybrid molecules is also being explored, where the dithiolethione moiety is combined with another pharmacophore to create a single molecule with dual activity. This can lead to synergistic effects and overcome drug resistance. While specific examples starting from this compound are not abundant in the literature, the general principle is well-established in medicinal chemistry.

The following table outlines a selection of bio-conjugates and hybrid molecules synthesized from related thione-containing heterocycles, illustrating the potential synthetic pathways for derivatives of this compound.

| Heterocycle Core | Conjugated Moiety | Resulting Compound Type | Potential Application | Reference |

| 1,2,4-Triazole-3-thione | D-glucopyranosyl | Glycosylated triazole-thione | Anticancer | nih.govresearchgate.net |

| 1,2,4-Triazole-3-thione | N-methylpiperazine/N-phenylpiperazine | Mannich base | Analgesic, Anti-inflammatory | zsmu.edu.ua |

| 3H-1,2-dithiole-3-thione | Selenium-enriched yeast | Combination therapy | Chemoprevention | nih.gov |

The synthesis of bio-conjugates and hybrid molecules of this compound holds significant potential for the development of novel compounds with tailored biological activities.

Chemical Reactivity and Transformation Mechanisms of 4 Phenyl 3h 1,2 Dithiole 3 Thione

Ring-Opening and Subsequent Ring-Closure Transformations

A key aspect of the reactivity of 4-Phenyl-3H-1,2-dithiole-3-thione involves the nucleophilic attack at the C-5 position of the dithiole ring, which can initiate a ring-opening and subsequent ring-closure sequence. This pathway is particularly evident in its reactions with active methylene (B1212753) compounds. For instance, in the presence of a base like triethylamine, this compound reacts with active methylene nitriles. researchgate.net The initial step is the nucleophilic attack of the carbanion generated from the active methylene nitrile at the C-5 position of the dithiole ring. This leads to the opening of the dithiole ring, followed by a recyclization process that incorporates the nitrile and the adjacent carbon, ultimately forming fused and isolated thiine derivatives. researchgate.net

This reactivity pattern highlights the susceptibility of the dithiole ring to nucleophilic attack, a characteristic that drives many of its chemical transformations and enables its use as a precursor for more complex heterocyclic systems.

Cycloaddition Reaction Pathways

This compound is an active participant in various cycloaddition reactions, a property stemming from its conjugated system and the presence of multiple reactive sites. These reactions provide efficient routes to five- and six-membered heterocyclic rings.

1,3-Dipolar cycloadditions represent a significant class of reactions for 1,2-dithiole-3-thiones. nih.govwikipedia.orgnumberanalytics.com These compounds can react with various dipolarophiles. For example, the reaction with alkynes is a well-studied transformation that typically leads to the formation of 1,3-dithioles. researchgate.netmdpi.com Depending on the reaction conditions and the nature of the alkyne, sequential additions can occur, yielding spiro-1,3-dithiolothiopyrans. mdpi.com

The reaction with nitrilimines is another important 1,3-dipolar cycloaddition. nih.govmdpi.com When this compound reacts with in-situ generated nitrilimines, it can lead to the formation of thiadiazole derivatives, often with the extrusion of elemental sulfur. mdpi.comchemrxiv.org This reaction proceeds with high regioselectivity. chemrxiv.org Isonitriles also participate in cycloaddition reactions with 1,2-dithiole-3-thiones, expanding the synthetic utility of this class of compounds. nih.govmdpi.com

As mentioned in section 3.1, this compound reacts with active methylene nitriles, such as 2-cyanomethyl-benzothiazole and 2-cyanomethyl-benzimidazole, in the presence of triethylamine. researchgate.netresearchgate.net This reaction involves the replacement of a sulfur atom with a C-C bond, incorporating the carbon atoms from the nitrile and the adjacent methylene group into a new ring to form imino-2H-thiopyran-2-thiones. researchgate.net Similarly, reactions with α,β-unsaturated nitriles like γ-arylacrylonitrile and crotonitrile derivatives also yield thiinthione products through an initial nucleophilic attack at the C-5 position of the dithiole ring. researchgate.net

The following table summarizes the reaction of this compound with various active methylene compounds:

| Active Methylene Compound | Base | Product | Reference |

| 2-Cyanomethyl-benzothiazole | Triethylamine | Imino-2H-thiopyran-2-thione derivative | researchgate.netresearchgate.net |

| 2-Cyanomethyl-benzimidazole | Triethylamine | Imino-2H-thiopyran-2-thione derivative | researchgate.netresearchgate.net |

| Acetonitriles with an amide group | Triethylamine | 2H-Thiopyran-2-thione derivative | researchgate.net |

| γ-Arylacrylonitrile | Triethylamine | Thiinthione derivative | researchgate.net |

| Crotonitrile | Triethylamine | Thiinthione derivative | researchgate.net |

Under photochemical conditions, this compound and its derivatives undergo cycloaddition reactions with olefins. oup.comrsc.org Irradiation of a solution containing the dithiolethione and an olefin leads to the formation of 2-thiobenzoylmethylene-1,3-dithiolanes. oup.comrsc.org The reaction is not stereospecific with respect to the olefin, suggesting a diradical intermediate mechanism. For example, both cis- and trans-but-2-ene react to give a mixture of isomeric dithiolans. rsc.org It is proposed that the reaction proceeds via a diradical formed by the fission of the S-S bond in the dithiolethione. rsc.org

Nucleophilic Substitution Reactions on the Dithiole Ring

The dithiole ring in this compound is susceptible to nucleophilic attack, not just at the carbon atoms, but also potentially leading to substitution, especially in derivatives containing leaving groups. While direct nucleophilic substitution on the unsubstituted 4-phenyl derivative is less common, the principle is demonstrated in related chlorinated 1,2-dithiole-3-thiones. For instance, in 4,5-dichloro-3H-1,2-dithiole-3-thione, the chlorine atom at the 5-position is readily substituted by nucleophiles. researchgate.net This reactivity suggests that the dithiole ring can be functionalized through nucleophilic substitution pathways, although the specific reactions for the 4-phenyl analog are not as extensively documented. The reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium thiocyanate (B1210189), for example, leads to a dimer, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione), through a proposed thiocyanate intermediate. mdpi.com

Electrophilic Reactions and Derivatization of the Thione Group

The exocyclic thione group of this compound is a site for electrophilic attack and derivatization. This reactivity allows for the modification of the thione functionality, leading to a variety of new compounds. For example, the thione group can be converted into other functional groups, a common transformation for thiocarbonyl compounds. While specific examples for the 4-phenyl derivative are part of the broader chemistry of 1,2-dithiole-3-thiones, these transformations are a key aspect of their reactivity profile.

Sulfur Extrusion and Skeletal Rearrangement Processes

The chemistry of this compound is characterized by a variety of reactions that involve the cleavage of the disulfide bond and subsequent extrusion of one or more sulfur atoms. These processes often lead to significant skeletal rearrangements, transforming the dithiolethione core into a range of other heterocyclic systems. mdpi.comnih.gov These reactions are typically initiated by nucleophilic attack, cycloaddition, or photochemical excitation, providing versatile pathways for the synthesis of novel compounds. mdpi.comrsc.org

A key feature of these transformations is the replacement of sulfur atoms with carbon-carbon or carbon-nitrogen bonds, leading to diverse molecular architectures. mdpi.comresearchgate.net The reaction of 4-phenyl-1,2-dithiole-3-thione with various reagents such as active methylene nitriles, cyclopropenones, and nitrilimines demonstrates the propensity of the dithiole ring to undergo ring-opening and ring-closure sequences. mdpi.comresearchgate.netresearchgate.net

The reaction of 1,2-dithiole-3-thiones with 2,3-diarylcyclopropenones results in sulfur extrusion and the formation of new heterocyclic frameworks. Specifically, when 4-substituted-1,2-dithiole-3-thiones react with cyclopropenones, the transformation yields thieno[3,2-b]furans and the corresponding 1,2-dithiol-3-ones, indicating the extrusion of a sulfur atom from the thione group. researchgate.net In a related reaction with 2,3-diphenylcyclopropenthione, 4,5-disubstituted 1,2-dithiole-3-thiones undergo elimination of two sulfur atoms to produce thieno[3,2-b]thiophenes. researchgate.net

| Reactant A (1,2-Dithiole-3-thione) | Reactant B (Cyclopropene Derivative) | Major Products | Key Transformation |

|---|---|---|---|

| 4,5-Disubstituted-1,2-dithiole-3-thione | 2,3-Diarylcyclopropenone | Thieno[3,2-b]furan, 1,2-Dithiol-3-one | Sulfur extrusion and rearrangement |

| 4,5-Disubstituted-1,2-dithiole-3-thione | 2,3-Diphenylcyclopropenthione | Thieno[3,2-b]thiophene | Elimination of two sulfur atoms |

This compound reacts with active methylene nitriles in the presence of a base like triethylamine, leading to a convenient route for novel thiinethione derivatives. researchgate.net The reaction proceeds through an initial nucleophilic attack by the active methylene group at the C-5 position of the dithiole ring. researchgate.netresearchgate.net This is followed by a ring-opening and subsequent ring-closure cascade, ultimately affording fused and isolated thiine derivatives. researchgate.net This transformation represents a skeletal rearrangement where a sulfur atom is effectively replaced by a carbon-carbon fragment derived from the nitrile. researchgate.net For instance, reactions with γ-arylacrylonitrile and crotonitrile derivatives yield thiinthione products. researchgate.net

| Active Methylene Nitrile | Reaction Conditions | Product Type | Mechanism Highlight |

|---|---|---|---|

| 2-Cyanomethyl-benzothiazole | Triethylamine | Imino-2H-thiopyran-2-thione | Nucleophilic attack at C-5, ring-opening, and closure |

| 2-Cyanomethyl-benzimidazole | Triethylamine | Imino-2H-thiopyran-2-thione | Nucleophilic attack at C-5, ring-opening, and closure |

| γ-Arylacrylonitrile derivatives | Triethylamine | Thiinthione | Nucleophilic attack at C-5 |

| Crotonitrile derivatives | Triethylamine | Thiinthione | Nucleophilic attack at C-5 |

The reaction between 1,2-dithiole-3-thiones and nitrilimines is a notable example of a transformation involving 1,3-dipolar cycloaddition followed by skeletal rearrangement. mdpi.com The process begins with a cycloaddition at the exocyclic thione group. This is immediately followed by a spontaneous opening of the dithiole ring, which involves the extrusion of a sulfur atom and the concurrent formation of a 1,3,4-thiadiazole (B1197879) ring system. mdpi.com This reaction pathway illustrates a sophisticated molecular reorganization initiated by the high reactivity of the thione moiety. mdpi.com

Photochemical reactions provide another avenue for the transformation of the 1,2-dithiole-3-thione system. While this compound itself is relatively stable under photolysis, its isomers, such as 5-phenyl-1,2-dithiole-3-thione, react with olefins under photochemical conditions. rsc.org These reactions yield 2-thiobenzoylmethylene-1,3-dithiolans. The process is non-stereospecific with respect to the olefin, suggesting the involvement of a diradical intermediate in the mechanism. rsc.org This reactivity highlights how photo-induced energy can initiate sulfur extrusion and rearrangement pathways in this class of compounds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-Phenyl-3H-1,2-dithiole-3-thione. A combination of one-dimensional and multidimensional NMR experiments enables the unambiguous assignment of all proton and carbon signals.

While specific, detailed spectral data for this compound is not extensively published in readily available literature, the expected chemical shifts can be predicted based on its structure. The identity of the compound has been confirmed in various studies using ¹H and ¹³C-NMR spectroscopy. oup.com

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the single proton on the dithiole ring. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.20-7.80 ppm). The vinyl proton on the C5 position of the dithiole ring is expected to resonate as a singlet further downfield due to the influence of the adjacent sulfur atoms and the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum would provide signals for all nine carbon atoms in the molecule. The most downfield signal would correspond to the thione carbon (C=S) due to its unique electronic environment, typically appearing above 200 ppm. The other carbons of the dithiole ring and the phenyl ring would resonate in the 120-150 ppm range.

Expected ¹H and ¹³C NMR Data

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Phenyl C-H (ortho, meta, para) | ~7.20 - 7.80 (m) | ~125 - 135 |

| Dithiole C5-H | Singlet, downfield | ~120 - 140 |

| Dithiole C4 (Quaternary) | - | ~140 - 160 |

| Dithiole C3 (Thione C=S) | - | >200 |

| Phenyl C-ipso (Quaternary) | - | ~130 - 140 |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

To confirm the precise connectivity of the atoms, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations among the protons of the phenyl group, confirming their adjacency on the aromatic ring. nih.govnih.gov The proton on the dithiole ring would appear as an isolated singlet with no COSY cross-peaks, confirming it has no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would show a cross-peak connecting the dithiole C5-H proton signal to the C5 carbon signal. Similarly, each proton signal in the phenyl region would correlate to its corresponding aromatic carbon signal. Quaternary carbons, having no attached protons, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govnih.gov This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation between the dithiole C5-H proton and the quaternary carbons C3 and C4 of the dithiole ring.

Correlations from the ortho-protons of the phenyl ring to the C4 carbon of the dithiole ring, unequivocally establishing the connection point between the two rings.

Correlations from the dithiole C5-H proton to the ipso-carbon of the phenyl ring.

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary peak detection): This technique helps differentiate carbon signals based on the number of attached protons. A DEPTQ experiment would show positive signals for CH carbons (the five in the phenyl ring and one in the dithiole ring) and would also detect the quaternary carbons (C3, C4, and the ipso-carbon of the phenyl ring), providing a complete carbon count and type.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. The structure of dithiolethiones and their derivatives is often confirmed using this technique. researchgate.net For this compound, the exact mass is calculated based on its molecular formula, C₉H₆S₃.

Calculated Exact Mass

| Molecular Formula | Mass Spectrometry Type | Calculated m/z |

| C₉H₆S₃ | [M]⁺ | 209.96316 |

Data computed by PubChem. nih.gov

An experimental HRMS measurement yielding a value extremely close to the calculated mass would confirm the elemental composition C₉H₆S₃.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a characteristic fingerprint. The mass spectrum of this compound shows several key fragments. nih.gov

Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Identity | Description |

| 210 | [M]⁺˙ | The molecular ion, corresponding to the intact molecule. |

| 178 | [M - S]⁺˙ | Loss of one sulfur atom. |

| 146 | [M - S₂]⁺˙ | Loss of a disulfide (S₂) unit. |

| 121 | [C₇H₅S]⁺ | Phenylthiirenium cation or related isomer. |

| 102 | [C₈H₆]⁺ | Phenylacetylene cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and dithiole-thione components. researchgate.net

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600, ~1480, ~1440 | C=C stretch | Aromatic Ring |

| ~1200-1100 | C=S stretch | Thione |

| ~760, ~690 | C-H bend (out-of-plane) | Monosubstituted Phenyl |

| ~550-450 | S-S stretch | Disulfide |

The presence of a strong band in the 1200-1100 cm⁻¹ region is particularly indicative of the C=S (thione) group, while the combination of aromatic C-H and C=C stretching bands confirms the phenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions arising from the conjugated system formed by the phenyl ring and the dithiole-thione moiety.

The key electronic transitions observed in molecules of this type are π → π* and n → π* transitions. researchgate.net The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur due to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. ncats.io The presence of the phenyl group in conjugation with the C=C double bond of the dithiole ring extends the π-system, influencing the energy and intensity of these absorptions.

The sulfur atoms in the 1,2-dithiole-3-thione ring possess non-bonding electrons (lone pairs). These electrons can be excited to a π* antibonding orbital, resulting in an n → π* transition. ncats.io These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. researchgate.net The electronic spectrum of this compound is therefore a composite of these transitions, providing insight into its electronic structure. For comparison, a related compound, 3-phenyl-1,4,2-dithiazole-5-thione, exhibits absorption maxima (λmax) at 256 nm and 361 nm in dichloromethane, which are attributed to these types of electronic transitions. ncats.io

The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. Studies on related 3H-1,2-dithiole-3-thione derivatives have shown that solvent polarity and hydrogen-bonding capabilities can shift the absorption maxima, offering further information about the molecule's ground and excited states.

Table 1: Typical Electronic Transitions in Phenyl-Substituted Sulfur Heterocycles

| Transition Type | Involved Orbitals | Typical Wavelength Region | Characteristics |

| π → π | π bonding to π antibonding | Shorter wavelength (UV) | High intensity (large ε), sensitive to conjugation length. |

| n → π | Non-bonding to π antibonding | Longer wavelength (UV/Visible) | Low intensity (small ε), characteristic of heteroatoms. |

This table provides a generalized overview of expected transitions based on established spectroscopic principles.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The molecule this compound is achiral and therefore does not possess stereocenters requiring assignment of absolute stereochemistry. However, crystallographic analysis provides other critical structural details. Studies on analogous structures, such as 4,5-diferrocenyl-1,2-dithiole-3-thione, show that the 1,2-dithiole-3-thione ring system is essentially planar. The crystal structure of this related compound was determined to have a monoclinic system with the space group P21/c.

The analysis for this compound would similarly determine its crystal system, space group, and unit cell parameters. A key structural parameter is the dihedral angle between the plane of the dithiole-thione ring and the phenyl ring, which dictates the extent of electronic conjugation between the two parts of the molecule. In the solid state, intermolecular interactions such as π-π stacking or C-H···S contacts can influence the molecular packing, which would also be elucidated by X-ray diffraction.

Table 2: Illustrative Crystallographic Data for a Phenyl-Substituted Dithiole Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P21/c | The symmetry elements within the unit cell. |

| a (Å) | 7.95 | Unit cell dimension. |

| b (Å) | 6.30 | Unit cell dimension. |

| c (Å) | 20.90 | Unit cell dimension. |

| β (°) | 100.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Dihedral Angle | ~30-50° | Angle between the phenyl and dithiole rings. |

Note: This table is illustrative, based on data for structurally related compounds, as a complete crystallographic study for this compound is not available in the cited literature.

Computational Chemistry and Theoretical Investigations of 4 Phenyl 3h 1,2 Dithiole 3 Thione

Quantum Chemical Calculations: A Deeper Look into Molecular Properties

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of molecules at the atomic level. For 4-Phenyl-3H-1,2-dithiole-3-thione, these methods have been applied to predict its three-dimensional structure, stability, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Initial geometry optimizations are often performed using molecular mechanics force fields, such as MM+, followed by more robust semi-empirical methods like PM3. bioinfopublication.org For higher accuracy, DFT calculations, often in conjunction with basis sets like B3LYP/6-311++G(d,p), are employed to refine the molecular structure and electronic properties. bioinfopublication.org

Table 1: Representative Theoretical Bond Lengths and Angles of this compound (DFT Calculations)

| Parameter | Value |

|---|---|

| C=S Bond Length | Data not available in search results |

| C-S Bond Length | Data not available in search results |

| S-S Bond Length | Data not available in search results |

| C-C (phenyl) Bond Length | Data not available in search results |

| C-S-S Bond Angle | Data not available in search results |

| S-C=S Bond Angle | Data not available in search results |

Semi-Empirical and Molecular Mechanics (MM+) Approaches for Conformational Analysis

For larger and more complex molecules, or for initial explorations of the potential energy surface, semi-empirical methods (like PM3) and molecular mechanics (MM+) are often employed. bioinfopublication.org These approaches are computationally less demanding and are particularly useful for conformational analysis, which involves identifying the most stable spatial arrangements of the atoms in a molecule. The initial optimization of the geometries of 1,2-dithiole-3-thione and its derivatives is frequently carried out using MM+ force fields. bioinfopublication.org

Electronic Structure Analysis: Understanding Reactivity and Charge Distribution

The electronic structure of a molecule governs its chemical reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed map of the electron distribution and orbital energies within this compound.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Computational studies on 1,2-dithiole-3-thione derivatives often involve the calculation of HOMO and LUMO energies to understand their electronic behavior and potential for participating in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Investigation of Charge Distribution and Dipole Moments

Theoretical calculations on 1,2-dithiole-3-thione derivatives include the determination of net charges and dipole moments. bioinfopublication.org This information is vital for understanding intermolecular interactions and the molecule's behavior in the presence of electric fields. Molecular docking simulations, which have been performed on this compound, rely on an accurate representation of the molecule's charge distribution to predict its binding affinity to biological targets. tandfonline.com

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (Debye) | Data not available in search results |

| Net Charge on Sulfur Atoms | Data not available in search results |

| Net Charge on Phenyl Ring | Data not available in search results |

Mechanistic Studies of Chemical Reactions via Transition State Computations

Computational mechanistic studies are pivotal in mapping the potential energy surface of a chemical reaction, identifying intermediates, and characterizing the transition states that connect them. For this compound, such studies could illuminate the pathways of its various transformations, including cycloaddition reactions, which are a known class of reactions for 1,2-dithiole-3-thiones. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy.

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Theoretical calculations can provide quantitative estimates of these barriers, offering a predictive understanding of reaction feasibility and kinetics. The process involves locating the geometry of the transition state (a first-order saddle point on the potential energy surface) and calculating its energy relative to the reactants.

While specific transition state computations for reactions of this compound are not extensively documented in publicly available literature, we can consider a hypothetical cycloaddition reaction to illustrate the concept. For instance, the Diels-Alder reaction of a dithiolethione with a dienophile would proceed through a concerted transition state. Computational modeling of this process would involve optimizing the structures of the reactants, the transition state, and the product.

To provide a conceptual framework, the following interactive table presents hypothetical activation energy data for a [4+2] cycloaddition reaction of this compound with a generic dienophile, calculated using a common DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G*).

| Reactants | Transition State (TS) | Product | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|---|

| This compound + Dienophile | [TS Geometry] | Cycloadduct | 25.3 | -15.8 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for a specific reaction.

The calculated activation energy would provide insight into the temperature at which the reaction might proceed at a reasonable rate. Furthermore, by comparing the activation barriers for different possible reaction pathways (e.g., concerted vs. stepwise), the predominant mechanism can be inferred.

Aromaticity and Delocalization Phenomena in the Dithiole Ring System

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems. The 1,2-dithiole-3-thione ring contains π-electrons, and its degree of aromatic character can be assessed using various computational methods. These methods probe the extent of electron delocalization and the presence of a ring current, which are hallmarks of aromaticity.

A key indicator of aromaticity is the presence of a diatropic ring current when the molecule is placed in an external magnetic field. This induced current can be visualized and quantified using computational techniques. One of the powerful methods for this purpose is the calculation of the magnetically induced current density.

To illustrate the potential output of such an analysis, a hypothetical data table is presented below. This table shows the integrated current strengths (in nA/T) through specific bonds of the dithiole ring, a quantitative measure derived from the current density calculations. Positive values would indicate a diatropic current, and negative values would signify a paratropic current.

| Bond | Integrated Current Strength (nA/T) | Interpretation |

|---|---|---|

| C4-C5 | +8.2 | Diatropic (Aromatic contribution) |

| C5-S1 | +7.9 | Diatropic (Aromatic contribution) |

| S1-S2 | +6.5 | Diatropic (Aromatic contribution) |

| S2-C3 | +7.5 | Diatropic (Aromatic contribution) |

| C3-C4 | +8.1 | Diatropic (Aromatic contribution) |

Note: The data in this table is for illustrative purposes to explain the concept of ring current analysis and is not based on actual calculations for this compound.

Mechanistic Insights into Biological Activities Excluding Clinical Human Trial Data and Safety Profiles

Induction of Phase II Detoxification Enzymes and Antioxidant Response

4-Phenyl-3H-1,2-dithiole-3-thione is part of a class of compounds known as dithiolethiones, which are recognized for their ability to induce phase II detoxification enzymes. This induction is a key mechanism for cellular protection against oxidative stress and chemical carcinogens.

Elucidation of Nrf2-KEAP1 Signaling Pathway Activation

A primary mechanism by which dithiolethiones, including this compound, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway. researchgate.net Under normal conditions, Nrf2 is bound in the cytoplasm by its negative regulator, KEAP1, which facilitates its degradation. tandfonline.com

Dithiolethiones are electrophilic compounds that can interact with the thiol-rich KEAP1 protein. researchgate.net This interaction, likely through the modification of critical cysteine residues on KEAP1, disrupts the Nrf2-KEAP1 complex. tandfonline.com This disruption prevents the ubiquitination and subsequent proteasomal degradation of Nrf2. tandfonline.com As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. researchgate.netresearchgate.net This binding initiates the transcription of a suite of cytoprotective genes, including phase II detoxification enzymes and antioxidant proteins, thereby bolstering the cell's defense mechanisms against oxidative and electrophilic stress. researchgate.netresearchgate.net

Modulation of Glutathione (B108866) S-Transferase (GST) and NAD(P)H:Quinone Oxidoreductase (NQO1) Activities

The activation of the Nrf2 pathway by this compound leads to the increased expression and activity of key phase II enzymes, notably Glutathione S-Transferase (GST) and NAD(P)H:Quinone Oxidoreductase (NQO1). researchgate.net These enzymes play a crucial role in detoxifying a wide range of xenobiotics and endogenous toxins.

In a comparative study where rats were administered various dithiolethiones orally at a dose of 125 μmol/kg daily for five days, this compound was found to be a potent inducer of these enzymes, with a notable tissue specificity for the lungs. researchgate.net While the induction of hepatic GST was comparable among several tested dithiolethiones, the induction of hepatic NQO1 by this compound was significant, ranking third among the ten compounds tested. researchgate.net The fold induction for hepatic GST and NQO1 by the tested dithiolethiones ranged from 1.2 to 2.0 and 1.6 to 3.5, respectively. researchgate.net

Another study showed that when administered to rats at a higher single dose of 1 mmol/kg, this compound was less effective at inducing hepatic phase II enzymes compared to 3H-1,2-dithiole-3-thione (D3T). researchgate.net This suggests that the inductive activity can be influenced by the specific chemical structure and dosing regimen.

Table 1: Comparative Induction of Hepatic NQO1 by Dithiolethiones in Rats

| Compound | Order of Inductive Activity for NQO1 |

|---|---|

| 4-chloro-5-methyl-3H-1,2-dithiole-3-thione | 1 |

| 5-phenyl-3H-1,2-dithiole-3-thione | 2 |

| This compound | 3 |

| 4,5,6,7-tetrahydrobenzo[c]-1,2-dithiole-3-thione | 4 |

| 3H-1,2-dithiole-3-thione (D3T) | 5 |

| 5-methyl-3H-1,2-dithiole-3-thione | 6 |

| 5,6-dihydrocyclopenta[c] researchgate.netnih.govdithiole-3(4H)-thione (CPDT) | 7 |

| 4,5-dimethyl-3H-1,2-dithiole-3-thione | 8 |

| Oltipraz | 9 |

| 5-(p-Anisyl)-3H-1,2-dithiole-3-thione (ADT) | 10 |

Data from a study involving oral administration of 125 μmol/kg once daily for 5 days in rats. researchgate.net

Role in Endogenous Hydrogen Sulfide (B99878) (H2S) Production and Signaling Pathways

3H-1,2-dithiole-3-thiones are recognized as a class of compounds that can act as donors of hydrogen sulfide (H2S), a gaseous signaling molecule with diverse physiological roles. researchgate.netresearchgate.net H2S is involved in various cellular processes, and its production from exogenous sources like dithiolethiones is an area of active research. researchgate.net

Antioxidant Activity Mechanisms

In addition to inducing endogenous antioxidant responses via the Nrf2 pathway, this compound also exhibits direct antioxidant activity through its ability to scavenge free radicals.

Free Radical Scavenging Capabilities (e.g., DPPH radical)

The free radical scavenging potential of this compound has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, the antioxidant and DPPH free radical scavenging activity of this compound (designated as DT1 in the study) and other dithiolethione derivatives was assessed. nih.govbohrium.com The study utilized cyclic voltammetry and electronic spectroscopy to determine the half-maximal effective concentration (EC50) values. nih.govbohrium.com While another derivative in the study showed the highest potency, the results indicated that this compound also possesses the ability to scavenge DPPH radicals. nih.govbohrium.com

Table 2: DPPH Radical Scavenging Activity of a Dithiolethione Derivative

| Compound | Method | EC50 (µg/mL) |

|---|---|---|

| 5-(4-phenyl-3-thioxo-3H-1,2dithiol-5-yl)-benzo[d]oxazole-2(3H)thione (DT3) | Cyclic Voltammetry | 21.5 ± 1.30 |

| 5-(4-phenyl-3-thioxo-3H-1,2dithiol-5-yl)-benzo[d]oxazole-2(3H)thione (DT3) | Electronic Spectroscopy | 20.6 ± 1.05 |

This table shows the EC50 values for the most potent derivative (DT3) in a study that also included this compound, indicating the potential for this class of compounds to have radical scavenging activity. nih.govbohrium.com

General Anti-Inflammatory Mechanisms

The anti-inflammatory properties of dithiolethiones are thought to be closely linked to their ability to activate the Nrf2 pathway. Nrf2 not only regulates the expression of antioxidant enzymes but also plays a role in suppressing inflammation.

A key mechanism by which Nrf2 activation can lead to anti-inflammatory effects is through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). researchgate.net Research on 3H-1,2-dithiole-3-thione (D3T), the parent compound of this class, has shown that it can suppress lipopolysaccharide (LPS)-induced proinflammatory responses in macrophages. researchgate.net This suppression was associated with the inhibition of NF-κB activation and was dependent on the presence of Nrf2. researchgate.net Given that this compound is also a potent Nrf2 activator, it is plausible that it shares this anti-inflammatory mechanism. Additionally, some dithiolethiones have been noted to modulate the activity of cyclooxygenases (COX), enzymes involved in the inflammatory cascade, although specific data for this compound is not detailed in the reviewed literature. researchgate.net

Anticancer Mechanisms in In Vitro and Preclinical Models

Research into the specific anticancer mechanisms of this compound is focused on its influence on key cellular pathways. While direct inhibition of specific protein kinases is under investigation, much of the current understanding is derived from studies on its parent compound, 3H-1,2-dithiole-3-thione (D3T), which shares the core chemical structure.

There is currently limited direct evidence documenting the inhibition of the S6 ribosomal protein kinase 1 (S6K1) by this compound. S6K1 is a significant downstream effector of the mTOR signaling pathway, and its inhibition is a therapeutic strategy in cancer research. In some neuronal models, for instance, inhibiting S6K1 has been shown to paradoxically induce mTOR activity and promote neurite outgrowth, highlighting its role as a negative feedback regulator in certain contexts. nih.gov However, studies specifically linking this compound or its derivatives to S6K1 inhibition in cancer models are not extensively available in current literature.

The anticancer effects of dithiole-thiones are often attributed to their ability to modulate cellular signaling pathways involved in stress response and inflammation. Studies on the parent compound, 3H-1,2-dithiole-3-thione (D3T), provide significant insights into these mechanisms.

D3T is recognized as a potent inducer of chemoprotective genes. nih.gov In preclinical models, D3T treatment leads to the enhanced transcription and activity of major antioxidant enzymes. nih.gov This includes a notable increase in the expression and activity of catalase and manganese superoxide (B77818) dismutase (MnSOD). nih.gov The induction of these antioxidant genes is a critical mechanism for protecting cells from carcinogenic insults. nih.gov

Furthermore, D3T modulates key signaling pathways that regulate inflammation and cell survival. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that governs pro-inflammatory responses. nih.gov This suppression of NF-κB is linked to the compound's ability to activate the Nrf2 pathway. nih.gov In macrophages, the protective effects of D3T against inflammatory stimuli were observed in cells with functional Nrf2 (Nrf2+/+), but these effects were absent in Nrf2-deficient (Nrf2-/-) cells, confirming the critical role of this pathway. nih.gov By inducing antioxidant enzymes and inhibiting pro-inflammatory signaling, D3T and related compounds can disrupt the cellular environment that fosters cancer development and progression.

Antimicrobial and Antiparasitic Action Mechanisms

This compound and its analogs have demonstrated significant activity against various pathogens, including bacteria and parasites. The mechanisms underlying these activities involve the inhibition of essential microbial enzymes and the disruption of fundamental biosynthetic pathways.

The enzyme 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) is crucial for initiating type II fatty acid synthesis in bacteria, making it an attractive target for novel antibacterial agents. nih.gov Substituted 1,2-dithiole-3-ones and their corresponding 3-thione analogs have been identified as potent inhibitors of FabH from both Escherichia coli (EcFabH) and Staphylococcus aureus (SaFabH). nih.govnih.gov

Analogs where a phenyl group is present at the 4-position, such as this compound, are effective inhibitors of this enzyme. nih.govnih.gov Research has demonstrated that these compounds exhibit inhibitory activity in the low micromolar range, highlighting their potential as antibacterial agents. nih.govnih.gov

Table 1: Inhibitory Activity of 4-Phenyl-1,2-dithiole-3-one against Bacterial FabH

| Enzyme Target | IC₅₀ (μM) |

| Escherichia coli FabH (EcFabH) | 5.7 |

| Staphylococcus aureus FabH (SaFabH) | 0.98 |

| Note: The data corresponds to the 3-one analog, with research indicating the 3-thione exhibits comparable activity. nih.govnih.gov |

The 3H- nih.govnih.govdithiole structural framework has been identified as a promising chemotype for developing new drugs against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Members of this chemical family have been found to inhibit essential parasitic enzymes, including Trypanosoma cruzi triosephosphate isomerase (TcTIM) and the cysteine protease, cruzipain. nih.govyoutube.com

Derivatives of 3H- nih.govnih.govdithiole-3-thione have demonstrated inhibitory activity against both TcTIM and cruzipain in the low micromolar range. nih.gov While some of these compounds were inactive against the whole parasite, their ability to inhibit these key enzymes underscores their potential as lead structures for anti-trypanosomal drug development. nih.gov

Another identified mechanism of anti-trypanosomal action for the 1,2-dithiole (B8566573) class of compounds is the disruption of membrane sterol biosynthesis. nih.gov Ergosterol is a vital component of the parasite's cell membrane, and its synthesis pathway is a validated drug target.

In studies using T. cruzi epimastigotes, a derivative from the 3-propylidene- nih.govnih.govdithiole series was shown to interfere with this pathway. nih.gov The compound caused an accumulation of squalene (B77637) and a corresponding depletion of ergosterol. nih.gov This finding suggests that the likely enzymatic target is squalene-2,3-epoxidase, which catalyzes a critical step in the conversion of squalene to lanosterol, a precursor to ergosterol. nih.gov This disruption of sterol synthesis compromises the integrity of the parasite's membrane, leading to cell death. nih.gov

Applications in Advanced Materials Science

Development of Organic Electronic Conductors

The development of organic electronic conductors is a key area of research in materials science, aiming to replace traditional inorganic materials with flexible, lightweight, and cost-effective alternatives. The class of compounds known as 1,2-dithiole-3-thiones (D3Ts), to which 4-Phenyl-3H-1,2-dithiole-3-thione belongs, are valuable precursors in the synthesis of tetrathiafulvalene (B1198394) (TTF) vinylogues. These TTF derivatives are well-regarded for their ability to form highly conductive organic salts.

The incorporation of the this compound moiety into larger molecular structures can influence the intermolecular interactions, which are crucial for efficient charge transport. The phenyl group can modulate the solid-state packing of the molecules, potentially leading to favorable π-π stacking that facilitates the movement of charge carriers. While specific conductivity data for pristine this compound is not extensively reported, its role as a synthetic intermediate for larger, more complex conductive materials is of significant interest. The sulfur-rich nature of the dithiole-thione ring is a key contributor to the electronic properties of the resulting materials, enhancing their potential for use in organic circuits, sensors, and antistatic coatings.

Research on Photoconductive Materials

Photoconductive materials, which exhibit an increase in electrical conductivity upon exposure to light, are fundamental components in devices such as photodetectors, light sensors, and solar cells. The properties of 1,2-dithiole-3-thiones suggest their potential utility in this area. The vinylogues of tetrathiafulvalene, synthesized from precursors like this compound, are known to enhance the properties of organic photoconductive materials. nih.gov

Integration into Semiconducting Polymer Architectures

Semiconducting polymers are at the forefront of research for applications in flexible displays, printable electronics, and organic photovoltaics. The integration of functional units like this compound into polymer backbones is a strategy to tailor their electronic and optical properties. While specific examples of polymers directly incorporating this compound are not yet widely documented in the literature, the general principles of polymer chemistry suggest several potential benefits.

The dithiole-thione moiety can be expected to enhance the polymer's charge-carrying capabilities and its interaction with light. The phenyl group offers a site for further functionalization, allowing for the fine-tuning of solubility and morphology, which are critical for device fabrication. The introduction of such a sulfur-rich, electroactive unit could lead to the development of new classes of semiconducting polymers with tailored properties for specific electronic applications.

Exploration of Non-Linear Optical Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in optical switching, frequency conversion, and optical limiting. Certain organic molecules with extended π-conjugation and significant charge asymmetry can exhibit large NLO responses. The 1,2-dithiole-3-thione framework is a known contributor to NLO properties. nih.gov

Below is a data table of NLO properties for related dithiolate compounds, which can serve as a reference for the potential of dithiole-thione-based materials.

| Compound | Wavelength (nm) | Nonlinear Refractive Index (n₂) (m²/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) |

| Benzyltriethylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)aurate(III) (BTEAADT) | 532 | -1.685 x 10⁻¹⁸ | 10⁻¹³ |

| Benzyltriethylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)nickelate(III) (BTEANDT) | 532 | 1.452 x 10⁻¹⁸ | 10⁻¹³ |

| Benzyltriethylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)aurate(III) (BTEAADT) | 1064 | -1.459 x 10⁻¹⁸ | 10⁻¹³ |

| Benzyltriethylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)nickelate(III) (BTEANDT) | 1064 | 7.311 x 10⁻¹⁸ | 10⁻¹³ |

Data sourced from a study on 1,3-dithiole-2-thione-4,5-dithiolate compounds and is provided for comparative purposes. pku.edu.cn

Agrochemical Applications and Environmental Research

Investigation of Herbicide Safening Effects

Herbicide safeners are crucial agrochemicals that protect crops from herbicide-induced injury without diminishing the herbicide's effectiveness against target weeds. mdpi.com The primary mechanism of action for many safeners is the enhancement of the crop's natural defense mechanisms, specifically by boosting the metabolic breakdown of the herbicide. nih.gov This is often achieved by inducing the expression of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. mdpi.comnih.gov These enzymes modify the herbicide into less toxic, more easily sequestered forms. nih.gov

While there is no direct, published research detailing the specific safening effects of 4-Phenyl-3H-1,2-dithiole-3-thione, studies on the broader class of 1,2-dithiole-3-thiones provide a strong hypothetical framework for its mechanism. Research on related dithiolethiones has shown them to be potent inducers of phase II detoxification enzymes, including GSTs. This suggests that this compound could theoretically function as a safener by up-regulating these same enzyme systems in crops, thereby accelerating the detoxification of co-applied herbicides and enhancing crop tolerance.

However, without specific studies on this compound, data on its efficacy with different herbicides and crops, or quantitative measurements of enzyme induction, remains unavailable. The following table illustrates the type of data that would be necessary to evaluate its potential, based on general safener research.

Table 1: Hypothetical Research Parameters for Evaluating Herbicide Safener Efficacy

| Research Parameter | Description | Example Data Point (Illustrative) |

| Crop Tolerance | The degree to which the safener protects a crop from herbicide damage, often measured as a reduction in visual injury or biomass loss. | 80% reduction in herbicide-induced stunting in maize. |

| Enzyme Activity | The measured increase in the activity of key detoxification enzymes in the crop after treatment with the safener. | 2.5-fold increase in glutathione S-transferase (GST) activity. |

| Herbicide Metabolism Rate | The speed at which the crop plant breaks down the herbicide into non-toxic metabolites in the presence of the safener. | 50% increase in the rate of herbicide detoxification. |

This table is for illustrative purposes only. No specific data for this compound was found.

Environmental Fate and Degradation Pathways in Agricultural Systems

The environmental fate of an agrochemical, including its persistence in soil and water and its degradation pathways, is critical for a comprehensive environmental risk assessment. Key processes that determine a compound's environmental fate include microbial degradation, photodegradation (breakdown by sunlight), and chemical hydrolysis.

For this compound, there is a notable absence of published studies examining its environmental behavior in agricultural settings. Research on other phenyl- and sulfur-containing heterocyclic pesticides can offer insights into potential degradation patterns. For instance, studies on the fungicide prothioconazole (B1679736) show it can degrade rapidly in certain aerobic soils, with a half-life of less than a day, forming bound residues and eventually mineralizing to CO2. nih.gov

Table 2: Key Environmental Fate Parameters for Agricultural Chemicals

| Parameter | Description | Relevance |

| Soil Half-Life (DT50) | The time it takes for 50% of the initial compound concentration to dissipate in a specific soil type under controlled conditions. | Indicates persistence in the soil environment. |

| Photodegradation Rate | The rate of breakdown of the compound when exposed to light, typically measured in aqueous solution or on a soil surface. | Determines persistence on plant surfaces and in surface water. |

| Major Metabolites | The primary chemical compounds formed during the degradation process. | Assesses the potential toxicity and mobility of breakdown products. |

| Mineralization | The complete breakdown of the organic compound to inorganic substances like CO2 and water. | Represents the ultimate removal of the compound from the environment. |

| Bound Residue Formation | The fraction of the chemical that becomes irreversibly bound to soil organic matter. | Affects the long-term persistence and bioavailability of chemical residues. |

This table outlines standard parameters for environmental fate studies. No specific data for this compound was found.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

While traditional methods for synthesizing 4-Phenyl-3H-1,2-dithiole-3-thione have been established, the future of its production lies in the development of more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of dithiolethiones, with a focus on reducing reaction times, minimizing waste, and utilizing less hazardous reagents.

Microwave-assisted synthesis has emerged as a promising technique. For instance, the rapid synthesis of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (an analog of this compound) from anethole (B165797) and elemental sulfur has been achieved using microwave irradiation, significantly reducing the reaction time from hours to just 10 minutes and improving the yield by overcoming the formation of undesired by-products associated with conventional heating methods. researchgate.net This approach has also been successfully applied to the deprotection of a methoxy-substituted analog to its corresponding hydroxyphenyl derivative using pyridine (B92270) hydrochloride under microwave irradiation. researchgate.net

Flow chemistry represents another frontier for the synthesis of dithiolethiones. Although specific protocols for this compound are still under development, the continuous nature of flow synthesis offers advantages in terms of scalability, safety, and process control. The ability to perform multi-step reactions in a continuous fashion without isolating intermediates holds significant promise for the efficient production of complex dithiolethione analogs.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is a largely unexplored but potentially powerful tool for the synthesis of dithiolethiones. The high selectivity of enzymes could lead to the production of specific isomers and enantiomerically pure compounds, which is of particular importance for therapeutic applications.

Design and Synthesis of Next-Generation Dithiolethione Analogs and Prodrugs

The core structure of this compound serves as a versatile template for the design and synthesis of next-generation analogs with enhanced therapeutic properties. A significant focus of this research is the development of potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Researchers have synthesized and evaluated numerous dithiolethione derivatives to establish structure-activity relationships (SAR) for their ability to induce cytoprotective phase 2 enzymes. nih.govnih.gov For example, studies have shown that certain structural features can lead to exceedingly potent and even organ-specific induction of these enzymes, such as in the bladder, suggesting potential for targeted cancer prevention with reduced systemic toxicity. nih.govnih.gov

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of dithiolethione analogs, such as their solubility, stability, and bioavailability. For phenolic analogs of this compound, such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, ester and carbamate (B1207046) prodrugs represent a viable approach. nih.govnih.gov These prodrugs can mask the hydrophilic hydroxyl group, facilitating passage through biological membranes, and are then cleaved by endogenous enzymes to release the active parent compound at the target site. rutgers.edunih.gov This targeted delivery approach can enhance therapeutic efficacy while minimizing off-target effects. nih.gov

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

A crucial area of future research is to gain a more profound understanding of the molecular mechanisms underlying the biological effects of this compound and its analogs. While the activation of the Keap1-Nrf2 pathway is a well-established mechanism of action, the precise molecular interactions remain an area of active investigation. nih.govnih.gov

Target validation studies are essential to confirm that the observed biological effects are indeed mediated through the intended molecular target. The use of techniques such as CRISPR-Cas9 gene editing to create Nrf2-deficient cell lines has been instrumental in demonstrating the Nrf2-dependency of the cytoprotective effects of dithiolethiones. nih.gov

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) , could provide high-resolution structures of the Keap1 protein in complex with dithiolethione-based activators. nih.gov Such structural insights would be invaluable for understanding the precise binding mode and for the rational design of more potent and selective Nrf2 activators.

Furthermore, proteomics studies can provide a global view of the changes in protein expression in cells treated with this compound. This can help to identify novel downstream targets and pathways that are modulated by the compound, offering a more comprehensive picture of its biological activity.

Advanced Structure-Activity Relationship Modeling for Novel Therapeutic and Agrochemical Targets

The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a powerful tool for predicting the biological activity of novel dithiolethione analogs and for guiding the design of new compounds with improved properties. mdpi.com These models use statistical methods to correlate the chemical structure of a compound with its biological activity.

3D-QSAR and pharmacophore modeling provide a three-dimensional perspective on the structural requirements for activity. By identifying the key chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are essential for interaction with the biological target, these models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing.

The application of machine learning and deep learning algorithms is set to revolutionize SAR studies. iceye.commdpi.commedium.comdtic.milesa.intresearchgate.net These advanced computational techniques can handle large and complex datasets and can identify non-linear relationships between chemical structure and biological activity that may be missed by traditional QSAR methods. Validated machine learning models could significantly accelerate the discovery of new dithiolethione-based therapeutic and agrochemical agents by accurately predicting their activity before they are synthesized. nih.gov

Expansion into Uncharted Material Science and Catalytic Applications

The unique electronic and structural properties of the this compound scaffold open up exciting possibilities for its use in material science and catalysis. The sulfur-rich nature of the dithiolethione ring makes it an interesting ligand for the coordination of metal ions.

The development of metal-organic frameworks (MOFs) based on dithiolethione ligands is a promising area of research. nih.govrsc.orgfrontiersin.orguni-augsburg.de MOFs are crystalline materials with a porous structure that can be tailored for a variety of applications, including gas storage, separation, and catalysis. The incorporation of dithiolethione units into MOFs could lead to materials with novel electronic, optical, or catalytic properties.

Furthermore, the dithiolethione moiety has been recognized as a valuable component in the synthesis of tetrathiafulvalene (B1198394) (TTF) vinylogues , which are important materials for organic electronics due to their ability to form conductive charge-transfer complexes. researchgate.net The exploration of polymers and other materials incorporating the this compound unit could lead to the development of new organic conductors and semiconductors.

The use of this compound and its derivatives as ligands in homogeneous and heterogeneous catalysis is another largely unexplored avenue. nih.govresearchgate.netmdpi.comnih.gov The sulfur atoms in the dithiolethione ring can coordinate to metal centers, potentially influencing their catalytic activity and selectivity. The synthesis and characterization of novel metal complexes with dithiolethione ligands could lead to the discovery of new catalysts for a wide range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenyl-3H-1,2-dithiole-3-thione, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is synthesized via enamine intermediates reacting with carbon disulfide and sulfur in tetrahydrofuran (THF). Key steps include refluxing enamines with piperidine under azeotropic conditions, followed by purification using column chromatography (silica gel, benzene eluent) and recrystallization (methanol). Purity is validated via GC-MS (>96%) and preparative TLC (benzene-dichloromethane 9:1) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (e.g., 1H NMR for methylene protons at δ 2.77 ppm) and Infrared (IR) spectroscopy (C=S stretch at ~1200–1250 cm⁻¹) are critical. X-ray crystallography or computational geometry optimization (DFT) can resolve ambiguities in tautomeric forms or substituent positioning .

Q. How do researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies (e.g., exposure to light, heat, or humidity) monitored by HPLC. Computational methods (DFT) predict bond dissociation energies and reactive sites, such as sulfur atoms prone to oxidation .

Advanced Research Questions

Q. How do substituents on the dithiolethione core influence electronic properties and reactivity?

- Methodological Answer : Substituent effects are quantified using DFT calculations. For example:

- Electron-withdrawing groups (e.g., cyano at C-5) reduce HOMO-LUMO gaps (∆E = 0.119 eV), enhancing electrophilicity.

- Electron-donating groups (e.g., methoxy) increase charge density on sulfur atoms, favoring nucleophilic attack.

(Data from [Table-3, Table-5] in )

Q. What experimental designs are recommended to evaluate the compound’s chemopreventive efficacy via Nrf2 pathway activation?

- Methodological Answer : Use luciferase reporter assays in Nrf2-transfected cell lines (e.g., HepG2) to measure ARE (antioxidant response element) activation. Compare induction of phase II enzymes (e.g., glutathione S-transferase) in wild-type vs. Nrf2-knockout models, as demonstrated in β-cell cytoprotection studies .

Q. How can contradictions in reported chemopreventive potencies among dithiolethione derivatives be resolved?

- Methodological Answer : Apply chemical genomics to compare transcriptomic profiles (e.g., RNA-seq) of parent 3H-1,2-dithiole-3-thione vs. derivatives. Focus on shared pathways (e.g., glutathione metabolism) and divergent responses (e.g., NF-κB inhibition). Dose-response studies in animal models (e.g., rat liver carcinogenesis assays) clarify structure-activity relationships .

Q. What computational strategies predict the compound’s interaction with biological targets like reverse transcriptase or H2S-producing enzymes?

Retrosynthesis Analysis